molecular formula C16H15Cl2NO5S B3642217 Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3642217
M. Wt: 404.3 g/mol
InChI Key: JQOLZRZVQBZVHV-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfamoyl group attached to a phenoxyacetate moiety, with two chlorine atoms positioned on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dichlorophenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3,5-dichlorophenyl)acetate: This compound lacks the sulfamoyl group, which may result in different chemical and biological properties.

    Phenoxyacetic acid derivatives: These compounds have similar structures but different substituents, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-[(3,5-dichlorophenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5S/c1-2-23-16(20)10-24-14-3-5-15(6-4-14)25(21,22)19-13-8-11(17)7-12(18)9-13/h3-9,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOLZRZVQBZVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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